molecular formula C11H14BrClO2 B8509048 1-Bromo-2-(chloromethyl)-5-methoxy-4-(1-methylethoxy)benzene

1-Bromo-2-(chloromethyl)-5-methoxy-4-(1-methylethoxy)benzene

Cat. No. B8509048
M. Wt: 293.58 g/mol
InChI Key: BUPPKFHPGBFQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07166588B2

Procedure details

1-Bromo-2-(chloromethyl)-5-methoxy-4-(1-methylethoxy)benzene (7.00 g, 23.8 mmol) and potassium cyanide (1.70 g, 26.1 mmol, freshly ground) are stirred in absolute DMSO (70 ml) for 12 hours at room temperature.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[CH2:14]Cl.[C-:16]#[N:17].[K+]>CS(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[CH2:14][C:16]#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)OC(C)C)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C(=C1)OC)OC(C)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.